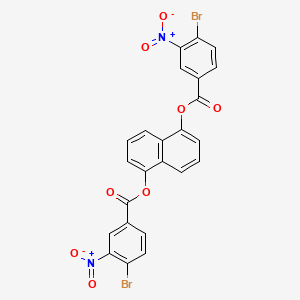
Naphthalene-1,5-diyl bis(4-bromo-3-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE is a complex organic compound characterized by the presence of bromine and nitro functional groups attached to a naphthyl and benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE typically involves multi-step organic reactions. The process begins with the nitration of bromobenzene to form 4-bromo-3-nitrobenzene. This intermediate is then subjected to Friedel-Crafts acylation using naphthoyl chloride to yield 5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. The presence of nitro and bromine groups makes it a useful tool for labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-3-NITROBENZOIC ACID
- 5-BROMO-1-NAPHTHOL
- 4-NITROBENZOIC ACID
Uniqueness
5-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL 4-BROMO-3-NITROBENZOATE is unique due to its combination of bromine and nitro groups attached to both naphthyl and benzoate structures
Properties
Molecular Formula |
C24H12Br2N2O8 |
|---|---|
Molecular Weight |
616.2 g/mol |
IUPAC Name |
[5-(4-bromo-3-nitrobenzoyl)oxynaphthalen-1-yl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C24H12Br2N2O8/c25-17-9-7-13(11-19(17)27(31)32)23(29)35-21-5-1-3-15-16(21)4-2-6-22(15)36-24(30)14-8-10-18(26)20(12-14)28(33)34/h1-12H |
InChI Key |
KPIOAWNIBPCJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=C1)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dicyclohexyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B14921703.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14921704.png)
![4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B14921710.png)
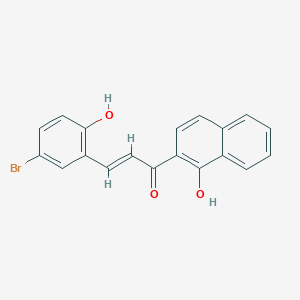

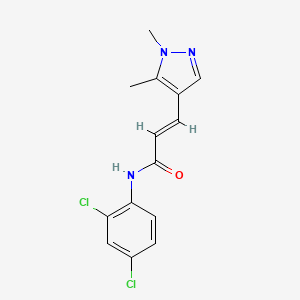
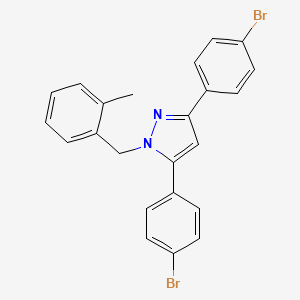
![2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide](/img/structure/B14921736.png)
![2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B14921738.png)
![(4Z)-4-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14921753.png)
![7-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921759.png)
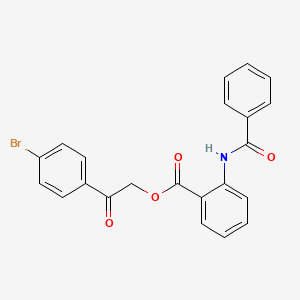
![2-{3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14921768.png)
